1-Decyl-3-methylimidazolium bromide
Overview
Description
1-Decyl-3-methylimidazolium bromide is an ionic liquid compound with the chemical formula C14H27BrN2. It is part of the imidazolium family, known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These characteristics make this compound a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
1-Decyl-3-methylimidazolium bromide is a type of ionic liquid, which has been found to interact with biological membranes . It has been used in self-emulsifying drug delivery systems (SEDDS), where it interacts with the drug molecules and biological membranes . The primary targets of this compound are therefore the biological membranes it comes into contact with.
Mode of Action
The mode of action of this compound involves its interaction with biological membranes. It has been found to have cytotoxic effects, which are believed to be due to its interaction with the cell membrane . This interaction can lead to changes in the cell, such as the induction of oxidative stress and DNA damage .
Biochemical Pathways
It has been found to induce oxidative stress and dna damage in zebrafish liver . This suggests that it may affect pathways related to oxidative stress response and DNA repair.
Pharmacokinetics
As an ionic liquid, it is known to have good solubility in both organic and inorganic materials . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of this compound is primarily cytotoxic effects. It has been found to decrease the activity of antioxidant enzymes, leading to the production of excess reactive oxygen species (ROS) and increased malondialdehyde (MDA) content in zebrafish liver . This can lead to oxidative stress and DNA damage .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its interaction with biological membranes can be affected by the presence of other components in the system . Furthermore, its stability and efficacy may be influenced by factors such as temperature .
Preparation Methods
The synthesis of 1-decyl-3-methylimidazolium bromide typically involves the reaction of 1-methylimidazole with 1-bromodecane. The reaction is carried out in an organic solvent such as acetonitrile or toluene under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
1-Decyl-3-methylimidazolium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like chloride or acetate.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Decyl-3-methylimidazolium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Decyl-3-methylimidazolium bromide can be compared with other imidazolium-based ionic liquids such as:
- 1-Octyl-3-methylimidazolium bromide
- 1-Dodecyl-3-methylimidazolium bromide
- 1-Hexadecyl-3-methylimidazolium bromide
These compounds share similar properties but differ in their alkyl chain lengths, which affect their solubility, thermal stability, and micellization behavior . The unique aspect of this compound lies in its balance between hydrophobicity and ionic character, making it suitable for a broader range of applications compared to its shorter or longer alkyl chain counterparts .
Properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.BrH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-14H,3-11H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOISBTKPPVRFDS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049237 | |
Record name | 1-Decyl-3-methylimidazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188589-32-4 | |
Record name | 1-Decyl-3-methylimidazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Decyl-3-methylimidazolium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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